2-Bromo-5-isopropylphenol
Overview
Description
2-Bromo-5-isopropylphenol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is a brominated derivative of phenol, characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isopropylphenol typically involves the bromination of 5-isopropylphenol. The reaction is carried out by mixing 5-isopropylphenol with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the isopropyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Products include de-brominated phenols or altered isopropyl derivatives.
Scientific Research Applications
2-Bromo-5-isopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropylphenol involves its interaction with various molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to form hydrogen bonds and participate in electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain biological contexts.
5-Bromo-2-chlorophenol: Contains a chlorine atom instead of an isopropyl group, altering its chemical and physical properties.
2,4,6-Tribromophenol: Contains additional bromine atoms, increasing its reactivity and potential toxicity
Uniqueness
2-Bromo-5-isopropylphenol is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
2-bromo-5-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPRKFDEHVMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303879 | |
Record name | 2-Bromo-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-28-3 | |
Record name | 2-Bromo-5-(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16606-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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